3-Iodo-5-(trifluoromethyl)pyridin-2-ol
Overview
Description
“3-Iodo-5-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the empirical formula C6H3F3INO . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-Iodo-5-(trifluoromethyl)pyridin-2-ol” can be represented by the SMILES string Oc1ncc(cc1I)C(F)(F)F
. The InChI representation is 1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)
.
Physical And Chemical Properties Analysis
“3-Iodo-5-(trifluoromethyl)pyridin-2-ol” is a solid substance . Its molecular weight is 288.99 g/mol . The compound’s properties can be represented by the SMILES string Oc1ncc(cc1I)C(F)(F)F
and the InChI representation 1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)
.
Scientific Research Applications
Halogen Shuffling and Electrophilic Substitutions
Research by Mongin et al. (1998) explores the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative. This study demonstrates how iodo compounds, including those similar to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, can be used as starting materials for further manipulations in halogen/metal exchange and electrophilic trapping reactions (Mongin, Tognini, Cottet & Schlosser, 1998).
Spectroscopic and Structural Characterization
A study by Chernov'yants et al. (2011) on the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, contributing to knowledge on the structural and spectroscopic properties of compounds similar to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol (Chernov'yants, Burykin, Starikova & Erofeev, 2011).
Synthesis and Functionalization
Cottet and Schlosser (2002) extended a method for the preparation of trifluoromethyl-substituted pyridines from iodopyridines. This research is relevant to understanding the chemical behavior and potential applications of compounds like 3-Iodo-5-(trifluoromethyl)pyridin-2-ol in synthesis and functionalization processes (Cottet & Schlosser, 2002).
Applications in Organic Light-Emitting Devices (OLEDs)
Research by Su et al. (2021) involving the synthesis of pyrazol-pyridine ligands, including derivatives similar to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, showcases their application in developing high-efficiency orange-red Ir(III) complexes for OLEDs (Su, Li, Yang, Zhou, Song, Zhou & Qu, 2021).
Mechanoluminescent and OLED Applications
Huang et al. (2013) synthesized Pt(II) complexes using pyridyl pyrazolate chelates, closely related to 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, to explore their photophysical properties and potential use in OLEDs (Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Cheng, Tsai & Wong, 2013).
Safety And Hazards
properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQOUIYEDNDHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673519 | |
Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-(trifluoromethyl)pyridin-2-ol | |
CAS RN |
300851-88-1 | |
Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.